molecular formula C8H7N5S2 B4307610 2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile

2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4307610
M. Wt: 237.3 g/mol
InChI Key: AEVBFGNLGOFJJM-UHFFFAOYSA-N
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Description

2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine coreThe presence of amino and methylsulfanyl groups in its structure contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with amino and nitrile functionalities under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired heterocyclic ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful control of reaction parameters and conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2,5-diamino-4-methylsulfanylthieno[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-14-6-4-5(10)3(2-9)15-7(4)13-8(11)12-6/h10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVBFGNLGOFJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C(=C(S2)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
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2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
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2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
2,5-Diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carbonitrile

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